Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone demethylase kdm2b , which plays a crucial role in gene expression and DNA repair.
Mode of Action
It’s likely that it interacts with its target by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential role as a histone demethylase inhibitor, it may impact gene expression pathways and dna repair mechanisms .
Result of Action
As a potential inhibitor of histone demethylase, it could potentially alter gene expression and impact cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps. One common method involves the reaction of naphthalene-2-carboxylic acid with piperidine and pyridine derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl(pyrrolidin-1-yl)methanone
- Pyridin-2-yl-methanone derivatives
- Piperidine derivatives
Uniqueness
Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
naphthalen-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-8-7-16-4-1-2-5-17(16)14-18)23-13-3-6-20(15-23)25-19-9-11-22-12-10-19/h1-2,4-5,7-12,14,20H,3,6,13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPJEDXHJLVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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